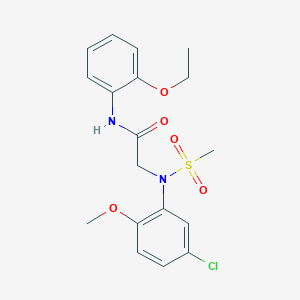
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure, featuring a chloro, methoxy, and methylsulfonyl substituted aniline moiety linked to an ethoxyphenyl acetamide group
Preparation Methods
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy(methylsulfonyl)aniline.
Coupling with Ethoxyphenyl Acetamide: The aniline intermediate is then coupled with 2-ethoxyphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylsulfonyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.
Comparison with Similar Compounds
N~2~-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds, such as:
5-chloro-2-methoxy-N-(2-ethoxyphenyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide: Lacks the ethoxyphenyl group, which may influence its solubility and interaction with molecular targets.
The presence of the methylsulfonyl and ethoxyphenyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H21ClN2O5S |
|---|---|
Molecular Weight |
412.9g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-4-26-16-8-6-5-7-14(16)20-18(22)12-21(27(3,23)24)15-11-13(19)9-10-17(15)25-2/h5-11H,4,12H2,1-3H3,(H,20,22) |
InChI Key |
ZWMWTQNDXMUVQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide](/img/structure/B411304.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B411305.png)
![Ethyl 4-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411307.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B411308.png)
![N-(4-bromophenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411310.png)
![2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}-N-methylacetamide](/img/structure/B411314.png)
![Ethyl 4-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411315.png)
![N-(2-bromophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B411317.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411318.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411319.png)
![N-allyl-2-{4-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411320.png)
![N-(3-bromophenyl)-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411321.png)
![Methyl 2-({[2-chloro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411323.png)

